molecular formula C17H35N B1210030 solenopsin CAS No. 76094-26-3

solenopsin

Cat. No.: B1210030
CAS No.: 76094-26-3
M. Wt: 253.5 g/mol
InChI Key: AYJGABFBAYKWDX-UHFFFAOYSA-N
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Preparation Methods

The total synthesis of solenopsin has been described by several methods. One proposed method starts with the alkylation of 4-chloropyridine with a Grignard reagent derived from 1-bromoundecane, followed by reaction with phenyl chloroformate to form 4-chloro-1-(phenoxycarbonyl)-2-undecyl-1,2-dihydropyridine. The phenylcarbamate is converted to the BOC protecting group, and then pyridine is methylated at the 6 position. The pyridine ring is then reduced to a tetrahydropyridine via catalytic hydrogenation with palladium on carbon and further reduced with sodium cyanoborohydride to a piperidine ring. The BOC group is finally removed to yield this compound . Another method involves palladium-catalyzed N-alkylation and cyclization to construct the trans-2,6-piperidine ring moiety .

Properties

CAS No.

76094-26-3

Molecular Formula

C17H35N

Molecular Weight

253.5 g/mol

IUPAC Name

2-methyl-6-undecylpiperidine

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3

InChI Key

AYJGABFBAYKWDX-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C

SMILES

CCCCCCCCCCCC1CCCC(N1)C

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C

Synonyms

cis-2-methyl-6-n-undecylpiperidine
isosolenopsin A
Solenopsin A
trans-2-methyl-6-n-undecylpiperidine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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